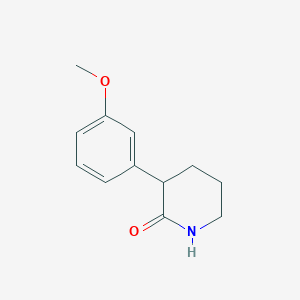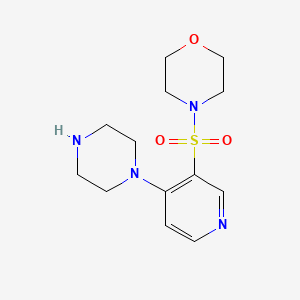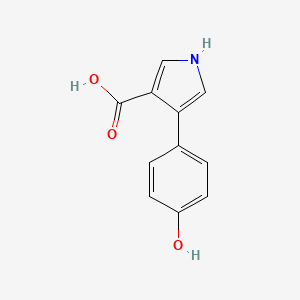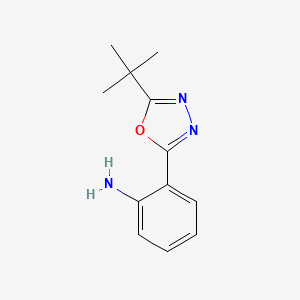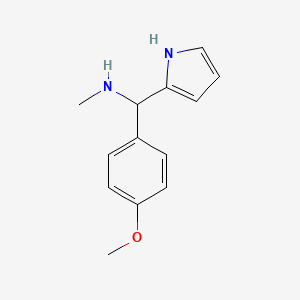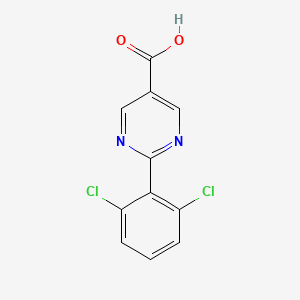
2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a 2,6-dichlorophenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(2,6-Dichlorphenyl)pyrimidin-5-carbonsäure beinhaltet typischerweise die Kondensation von 2,6-Dichlorbenzaldehyd mit einem geeigneten Pyrimidin-Vorläufer unter sauren oder basischen Bedingungen. Eine gängige Methode beinhaltet die Verwendung einer Suzuki-Miyaura-Kupplungsreaktion, bei der es sich um eine palladiumkatalysierte Kreuzkupplung zwischen einem Arylhalogenid und einer Organoborverbindung handelt . Diese Reaktion ist bekannt für ihre milden Bedingungen und hohe funktionelle Gruppentoleranz.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung können großtechnische Batch- oder kontinuierliche Flussverfahren umfassen. Diese Verfahren verwenden häufig optimierte Reaktionsbedingungen, um die Ausbeute zu maximieren und Nebenprodukte zu minimieren. Der Einsatz von automatisierten Reaktoren und fortschrittlichen Reinigungstechniken wie Kristallisation oder Chromatographie ist in industriellen Umgebungen üblich.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(2,6-Dichlorphenyl)pyrimidin-5-carbonsäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Die Carbonsäuregruppe kann oxidiert werden, um entsprechende Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um Alkohole oder Amine zu bilden.
Substitution: Die Chloratome am Phenylring können durch andere funktionelle Gruppen durch nucleophile aromatische Substitutionsreaktionen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden häufig verwendet.
Substitution: Nucleophile wie Amine, Thiole oder Alkoxide können unter basischen Bedingungen verwendet werden, um die Chloratome zu substituieren.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation Carbonsäurederivate ergeben, während die Reduktion Alkohole oder Amine erzeugen kann. Substitutionsreaktionen können zu verschiedenen substituierten Phenylpyrimidinderivaten führen.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Dichlorphenyl)pyrimidin-5-carbonsäure hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Es wird als Baustein für die Synthese von pharmazeutischen Verbindungen mit potenziellen entzündungshemmenden, antiviralen und anticancerogenen Eigenschaften verwendet.
Organische Synthese: Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer heterocyclischer Verbindungen.
Materialwissenschaft: Es wird bei der Entwicklung neuartiger Materialien mit spezifischen elektronischen oder optischen Eigenschaften verwendet.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(2,6-Dichlorphenyl)pyrimidin-5-carbonsäure hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie kann die Verbindung mit verschiedenen molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren. Zum Beispiel kann es die Aktivität bestimmter Enzyme, die an entzündlichen Signalwegen beteiligt sind, hemmen oder an bestimmte Rezeptoren binden, um antivirale Wirkungen auszuüben . Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, können je nach dem spezifischen Derivat oder der Anwendung variieren.
Wirkmechanismus
The mechanism of action of 2-(2,6-Dichlorophenyl)pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or bind to specific receptors to exert antiviral effects . The exact molecular targets and pathways involved can vary based on the specific derivative or application.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(2,4-Dichlorphenyl)pyrimidin-5-carbonsäure: Ähnliche Struktur, aber mit Chloratomen an verschiedenen Positionen am Phenylring.
2-(2,6-Dichlorphenyl)pyrimidin-4-carbonsäure: Ähnliche Struktur, aber mit der Carbonsäuregruppe an einer anderen Position am Pyrimidinring.
Einzigartigkeit
2-(2,6-Dichlorphenyl)pyrimidin-5-carbonsäure ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine Reaktivität und biologische Aktivität beeinflussen kann. Die Position der Chloratome und der Carbonsäuregruppe kann die Fähigkeit der Verbindung beeinflussen, mit molekularen Zielstrukturen zu interagieren und bestimmte chemische Reaktionen einzugehen.
Eigenschaften
Molekularformel |
C11H6Cl2N2O2 |
|---|---|
Molekulargewicht |
269.08 g/mol |
IUPAC-Name |
2-(2,6-dichlorophenyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-7-2-1-3-8(13)9(7)10-14-4-6(5-15-10)11(16)17/h1-5H,(H,16,17) |
InChI-Schlüssel |
PMOSBSYFVSBKLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC=C(C=N2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-Bromo-7-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B11805701.png)
